Arsenazo i trisodium salt
Overview
Description
It is a complex organic compound with the molecular formula C16H10AsN2Na3O11S2 and a molecular weight of 614.27 g/mol . This compound is primarily used as a metallochromic indicator due to its ability to form colored complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenazo I Trisodium Salt is synthesized through a multi-step process involving the diazotization of 2-aminophenylarsonic acid followed by coupling with chromotropic acid. The reaction conditions typically involve maintaining an acidic pH and controlling the temperature to ensure the stability of the diazonium salt and the subsequent coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous monitoring of pH, temperature, and reactant concentrations. The final product is purified through crystallization and drying processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Arsenazo I Trisodium Salt primarily undergoes complexation reactions with metal ions. These reactions are characterized by the formation of colored complexes, which are useful for analytical purposes.
Common Reagents and Conditions:
Complexation with Metal Ions: The compound reacts with metal ions such as calcium, magnesium, and rare earth metals under acidic conditions to form colored complexes.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the presence of arsenic in the compound can lead to redox reactions under specific conditions.
Major Products Formed: The primary products formed from the reactions of this compound are metal-arsenazo complexes. These complexes exhibit distinct colors depending on the metal ion involved, making them useful for spectrophotometric analysis .
Scientific Research Applications
Arsenazo I Trisodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a metallochromic indicator for the detection and quantification of metal ions in various samples.
Biology: The compound is used in biochemical assays to measure the concentration of metal ions in biological samples.
Medicine: this compound is employed in clinical laboratories for the determination of calcium levels in serum and other biological fluids.
Industry: The compound is used in industrial processes for the analysis of metal content in raw materials and finished products.
Mechanism of Action
The mechanism of action of Arsenazo I Trisodium Salt involves the formation of coordination complexes with metal ions. The compound contains functional groups such as hydroxyl and sulfonic acid groups that facilitate the binding of metal ions. The resulting complexes exhibit characteristic absorption spectra, which can be measured using spectrophotometry. The molecular targets are primarily metal ions, and the pathways involve the formation of stable chelates .
Comparison with Similar Compounds
Arsenazo III: Another metallochromic indicator with similar applications but different spectral properties.
Chlorophosphonazo III: Used for the detection of calcium and other metal ions, with distinct colorimetric properties.
Eriochrome Black T: A metallochromic indicator used for complexometric titrations, particularly for calcium and magnesium ions.
Uniqueness: Arsenazo I Trisodium Salt is unique due to its high specificity for certain metal ions and its ability to form highly stable colored complexes. This makes it particularly valuable in analytical chemistry and clinical diagnostics, where precise and accurate measurements of metal ion concentrations are required .
Properties
IUPAC Name |
trisodium;4,5-dihydroxy-3-[[2-[hydroxy(oxido)arsoryl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O11S2.3Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFGAJJMPGDDH-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10AsN2Na3O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66019-20-3 | |
Record name | Trisodium 3-[(o-arsonatophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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